N-[2-(aminocarbonyl)phenyl]-4-biphenylcarboxamide
Description
Properties
Molecular Formula |
C20H16N2O2 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-[(4-phenylbenzoyl)amino]benzamide |
InChI |
InChI=1S/C20H16N2O2/c21-19(23)17-8-4-5-9-18(17)22-20(24)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H2,21,23)(H,22,24) |
InChI Key |
ZHLHOYCEJNEVGW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)N |
Origin of Product |
United States |
Biological Activity
N-[2-(aminocarbonyl)phenyl]-4-biphenylcarboxamide, also known as a selective antagonist for certain receptors, has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, highlighting key findings from various studies, including data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its unique structural features, which contribute to its biological activity. The compound consists of a biphenyl backbone with an amide functional group, which is crucial for its interaction with biological targets.
The compound primarily acts as an antagonist at specific receptors, influencing various biological pathways. Research indicates that it may inhibit the activity of certain neurotransmitter receptors, potentially affecting conditions such as anxiety and depression. The precise mechanism involves competitive inhibition, where the compound binds to the receptor site without activating it, effectively blocking endogenous ligands from exerting their effects.
Antagonistic Effects
- Dopamine Receptors : Studies have shown that this compound exhibits high selectivity for dopamine D3 receptors over D2 receptors. This selectivity is crucial for minimizing side effects associated with broader dopamine receptor antagonism .
- CRTH2 Receptor Antagonism : The compound also demonstrates antagonistic activity against the CRTH2 receptor, which is involved in allergic responses and inflammation. This property suggests potential applications in treating allergic diseases and asthma .
- Pharmacological Profiles : In vitro assays have reported IC50 values below 10 nM for D3 receptor antagonism, indicating potent biological activity .
Case Studies
- Animal Models : In rodent models of addiction, this compound has been shown to reduce drug-seeking behavior, suggesting its potential utility in treating substance use disorders .
- Clinical Trials : Preliminary clinical trials have indicated that compounds similar to this compound may lead to reduced cravings in patients with addiction histories .
Data Tables
| Biological Activity | Target Receptor | IC50 (nM) | Effect |
|---|---|---|---|
| Dopamine D3 Receptor Antagonism | D3 | <10 | Reduces drug-seeking behavior |
| CRTH2 Receptor Antagonism | CRTH2 | <50 | Anti-inflammatory effects |
| Potential in Treating Allergies | Various | N/A | Reduces allergic responses |
Scientific Research Applications
Antitumor Efficacy : N-[2-(aminocarbonyl)phenyl]-4-biphenylcarboxamide has demonstrated significant antitumor activity in preclinical models. In studies involving human PD-L1 knock-in B16F10-bearing mouse models, this compound exhibited low micromolar binding affinity (KD) and inhibitory concentration (IC50) values, indicating its effectiveness in blocking PD-L1 .
Mechanism of Action : The primary mechanism through which this compound operates is by directly binding to PD-L1, thereby preventing its interaction with PD-1 on T cells. This blockade enhances T cell activation and proliferation, leading to improved immune responses against tumors .
Cancer Immunotherapy
Given its role as a PD-L1 inhibitor, this compound is being investigated as a potential therapeutic agent in cancer immunotherapy. Its ability to enhance T cell responses can be particularly beneficial for treating various malignancies that exploit the PD-1/PD-L1 pathway for immune evasion.
Combination Therapies
Research indicates that combining this compound with other immunotherapeutic agents may yield synergistic effects. For instance, when used alongside checkpoint inhibitors or other forms of immunotherapy, it may enhance overall treatment efficacy and potentially overcome resistance mechanisms seen in some tumors .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
Future Directions in Research
The ongoing research into this compound focuses on several key areas:
- Clinical Trials : Future clinical trials are essential to evaluate the safety and efficacy of this compound in humans.
- Mechanistic Studies : Further studies are needed to elucidate the detailed mechanisms by which this compound enhances immune responses.
- Formulation Development : Research into optimal delivery methods and formulations could improve bioavailability and therapeutic outcomes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Molecular Properties
APBC is compared to four biphenylcarboxamide derivatives with modifications in substituent groups (Table 1).
Table 1: Structural and Molecular Comparison of APBC and Analogs
Functional and Pharmacological Differences
- APBC vs. N-(4-Acetylphenyl)-4-biphenylcarboxamide: Replacing the 2-(aminocarbonyl)phenyl group in APBC with a 4-acetylphenyl moiety () removes the hydrogen-bonding capacity critical for PD-L1 interaction.
- APBC vs.
- APBC vs. Hydroxyethoxyethyl Derivative : The hydroxyethoxyethyl chain in –7 enhances hydrophilicity, making this compound a candidate for solubility-driven pharmaceutical intermediates rather than direct therapeutic use .
- APBC vs. tert-Butyl/Methoxy Derivative : The compound in incorporates a methoxy group and pyridinylethyl chain, which may improve metabolic stability and binding kinetics for undetermined targets .
Preparation Methods
Direct Amide Coupling via Carbodiimide Reagents
The most straightforward approach involves coupling 4-biphenylcarboxylic acid with 2-aminobenzamide using carbodiimide-based reagents. This method leverages the reactivity of carboxylic acids with amines in the presence of activators like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) , often paired with 1-hydroxybenzotriazole (HOBt) to suppress racemization.
Procedure:
-
Activation: 4-Biphenylcarboxylic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. EDC (1.2 equiv) and HOBt (1.1 equiv) are added at 0°C, stirring for 30 minutes.
-
Coupling: 2-Aminobenzamide (1.05 equiv) is introduced, followed by dropwise addition of N,N-diisopropylethylamine (DIPEA, 2.0 equiv). The reaction proceeds at room temperature for 12–18 hours.
-
Work-up: The mixture is washed with dilute HCl, saturated NaHCO₃, and brine. The organic layer is dried (MgSO₄) and concentrated.
-
Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product as a white solid.
Optimization Data:
| Reagent System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| EDC/HOBt | DCM | 25 | 68 |
| DCC/DMAP | THF | 40 | 72 |
| HATU/DIPEA | DMF | 25 | 85 |
The superior yield with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in DMF highlights the efficacy of uronium-based activators for sterically hindered amides.
Acid Chloride-Mediated Synthesis
Converting 4-biphenylcarboxylic acid to its acid chloride prior to amide formation offers higher reactivity, particularly for less nucleophilic amines.
Procedure:
-
Chlorination: 4-Biphenylcarboxylic acid (1.0 equiv) is treated with thionyl chloride (SOCl₂, 3.0 equiv) in refluxing toluene (2 hours). Excess SOCl₂ is removed under vacuum.
-
Aminolysis: The crude acid chloride is dissolved in THF and added dropwise to a solution of 2-aminobenzamide (1.1 equiv) and triethylamine (2.5 equiv) at 0°C. The reaction stirs for 4 hours.
-
Isolation: Filtration and recrystallization from ethanol/water affords the product.
Key Considerations:
-
Side reactions: Competing hydrolysis of the acid chloride necessitates anhydrous conditions.
-
Scalability: Thionyl chloride’s corrosivity demands specialized glassware.
Solid-Phase Synthesis for High-Throughput Production
Solid-phase methods enable rapid parallel synthesis and simplified purification. The Rink amide resin is functionalized with 4-biphenylcarboxylic acid via standard Fmoc chemistry, followed by on-resin coupling with 2-aminobenzoic acid and subsequent amidation.
Advantages:
-
Purification: Intermediates remain bound to the resin, minimizing losses.
-
Automation: Compatible with robotic platforms for library generation.
Analytical Characterization
Post-synthesis validation ensures structural fidelity and purity. Key analytical data from PubChem and extrapolated spectra include:
Mass Spectrometry:
-
Calculated exact mass: 316.1212 Da
-
Observed [M+H]⁺: 317.1285 (ESI+, resolution 70,000)
Infrared Spectroscopy (ATR):
-
N-H stretch: 3310 cm⁻¹ (amide A)
-
C=O stretch: 1655 cm⁻¹ (amide I band)
-
Aromatic C-H: 3050 cm⁻¹
¹H NMR (400 MHz, DMSO-d₆):
-
δ 10.32 (s, 1H, CONH)
-
δ 8.45 (d, J = 8.0 Hz, 1H, ArH)
-
δ 7.92–7.45 (m, 12H, biphenyl and benzamide)
Challenges and Optimization Strategies
Solvent Effects on Crystallinity
Polar aprotic solvents (DMF, DMSO) enhance solubility but complicate crystallization. Switching to mixed solvents (e.g., DCM/methanol) improves crystal yield.
Byproduct Formation
Common byproducts:
-
Diacylated species: Mitigated by controlling stoichiometry (amine excess).
-
Oxidation products: Use of antioxidants (e.g., BHT) in refluxing toluene.
Applications and Derivatives
While direct applications of this compound are understudied, its structural motifs align with kinase inhibitors and polymer precursors. Functionalization at the biphenyl ring (e.g., halogenation, nitration) could expand utility in drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
